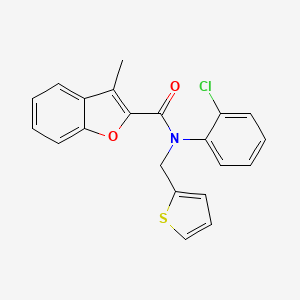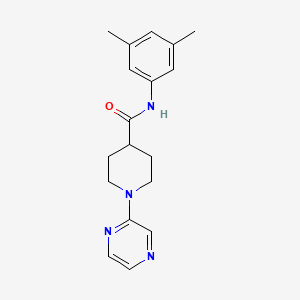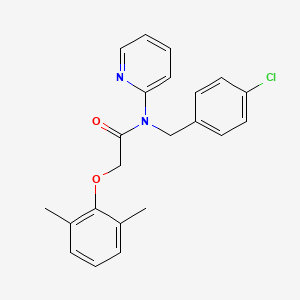![molecular formula C24H21N3O4S B11361670 N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11361670.png)
N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE involves multiple steps, including the formation of the furan, benzothiophene, and oxazole rings. Common synthetic routes may involve:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the benzothiophene ring: This typically involves the cyclization of thiophene derivatives with suitable substituents.
Formation of the oxazole ring: This can be synthesized through the cyclization of amino alcohols with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan and benzothiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the compound through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Furan derivatives: Compounds containing the furan ring, known for their biological activities.
Benzothiophene derivatives: Compounds with the benzothiophene ring, used in medicinal chemistry.
Oxazole derivatives: Compounds featuring the oxazole ring, studied for their pharmacological properties.
Uniqueness
N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to its combination of three distinct heterocyclic rings, which may confer unique biological activities and chemical properties not found in simpler compounds.
Properties
Molecular Formula |
C24H21N3O4S |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-[3-(furan-2-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C24H21N3O4S/c28-22(18-13-19(31-27-18)15-7-2-1-3-8-15)26-24-21(17-10-4-5-11-20(17)32-24)23(29)25-14-16-9-6-12-30-16/h1-3,6-9,12-13H,4-5,10-11,14H2,(H,25,29)(H,26,28) |
InChI Key |
UVTMXCDTYCEYSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4)C(=O)NCC5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[benzyl(furan-2-ylmethyl)amino]-N-(4-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11361592.png)

![N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-4-methoxybenzamide](/img/structure/B11361604.png)
![2-ethoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide](/img/structure/B11361605.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11361609.png)
![N-(4-fluorophenyl)-5-[(furan-2-ylmethyl)(2-methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11361616.png)


![N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-4-methoxybenzamide](/img/structure/B11361629.png)
![2-({4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoic acid](/img/structure/B11361634.png)
![N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11361655.png)
![3-chloro-6-methyl-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)-1-benzothiophene-2-carboxamide](/img/structure/B11361660.png)

